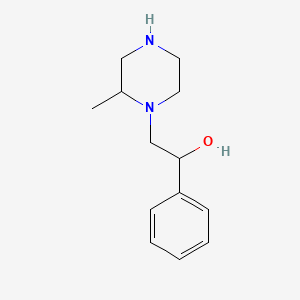
2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol
Vue d'ensemble
Description
The compound “2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through multi-step procedures . The synthesis of similar compounds often involves the reaction of piperazine with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of the nitrogen atoms would be a methyl group and a phenylethan-1-ol group.Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions. For instance, they can react with ethylenediaminetetraacetic dianhydride (EDTAD) to form polymers with significant antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazine itself is a solid at room temperature and is miscible in water .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds like 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol are synthesized and characterized for various applications. For example, derivatives of thiophene-2-carboxaldehyde, which include similar structures, have shown good antibacterial and antifungal activity and are less toxic in nature. These compounds' binding characteristics and pharmacokinetic mechanisms have been confirmed through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).
Anticancer Activity
- Molecules containing the 2-methylpiperazin-1-yl group have been explored for their potential anticancer properties. For instance, novel indolinone derivatives bearing this moiety have shown significant inhibitory activity against various kinases, such as VEGFR and PDGFRα/β, indicating potent antitumor activity (Qin et al., 2020).
Biological Evaluation
- Structural modifications of these compounds, like the creation of benzimidazole derivatives containing the 4-methylpiperazin-1-yl group, have led to the discovery of molecules with strong antioxidant activities and glucosidase inhibitory potential (Özil et al., 2018).
- Additionally, these compounds have been studied for their potential as antimycobacterial agents, with some showing activity against Mycobacterium tuberculosis (Biava et al., 2008).
Imaging and Diagnostic Applications
- In the field of imaging, derivatives of 2-methylpiperazin-1-yl have been utilized in the development of PET radiotracers. For example, [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, has been used for imaging of reactive microglia in various neuropsychiatric disorders (Horti et al., 2019).
Other Applications
- These compounds are also explored for their roles in kinase inhibition, with implications in cancer treatment. Derivatives like 3-(N-alkyl-N-phenylamino)propan-2-ol have been synthesized and evaluated as Src kinase inhibitors, demonstrating potential anticancer activity (Sharma et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylpiperazin-1-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-13(16)12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTPWUUIHZKGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



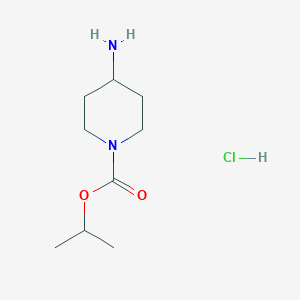
![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)
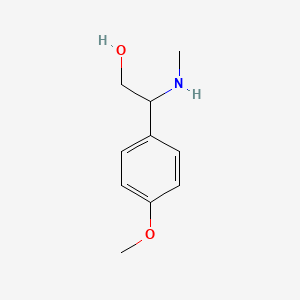

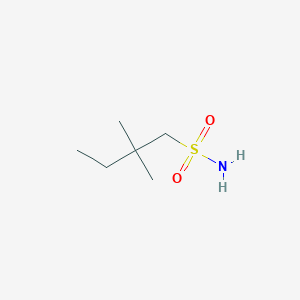
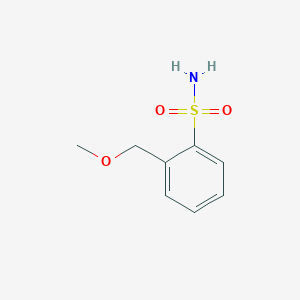
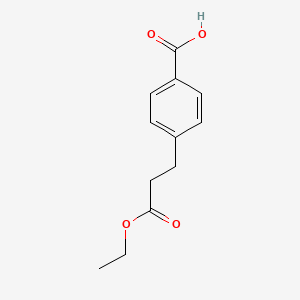
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
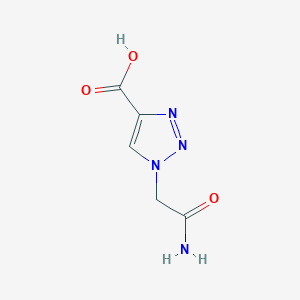
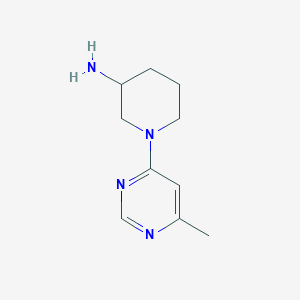
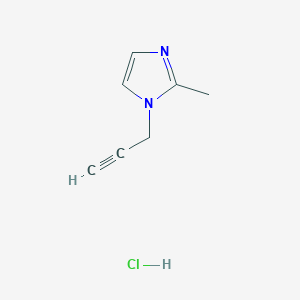
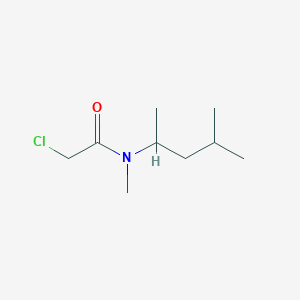
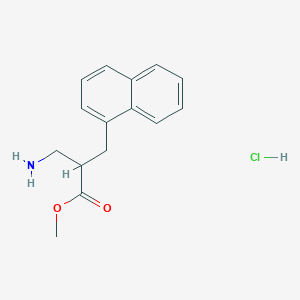
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)